

ETP-46321 versus A66 p110 α inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: ETP-46321

Cat. No.: S548373

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Core Characteristics Comparison

Feature	ETP-46321	A66
Primary Target	p110 α / p110 δ (Dual inhibitor) [1] [2] [3]	p110 α (Selective inhibitor) [4]
Key Biochemical Potency (K_i or IC_{50})	p110 α : 2.3 nM (K_i); p110 δ : 14.2 nM (K_i) [5]	p110 α : 32 nM (IC_{50}) [4]
Selectivity	>60-fold selective for p110 α/δ over p110 β and p110 γ [3] [5]	>100-fold selective for p110 α over other class I PI3K isoforms [4]
Main Research Applications	Autoimmune disease models (e.g., collagen-induced arthritis) [1] [2]; Cancer models [3]	Cancer research, particularly in PIK3CA-mutant cells [4]; Used to dissect p110 α -specific functions in immune cells [1] [6]
Key Cellular Phenotype	Inhibits T cell activation and cytokine secretion (IL-2, IL-10, IFN- γ) [1] [2]; Induces cell cycle arrest [3]	Information not specified in search results

Feature	ETP-46321	A66
In Vivo Efficacy Models	Collagen-Induced Arthritis (CIA) [1] [2]; K-Ras ^{G12V} driven lung tumor model [3] [5]	SK-OV-3, HCT-116, and U87MG xenograft models [4]
Reported Pharmacokinetics	Low in vivo clearance (0.6 L/h/kg); High oral bioavailability (90%) in mice [3] [5]	Information not specified in search results

Detailed Experimental Data and Protocols

For researchers looking to implement these inhibitors in their studies, here is a summary of key experimental findings and methodologies.

ETP-46321: Dual p110 α / δ Inhibition in Immunology & Oncology

1. T Cell Activation and Autoimmunity Models

- **Experimental Protocol:** Naive CD4⁺ T lymphocytes were isolated from mouse spleens and activated *in vitro* with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of increasing concentrations of **ETP-46321**, A66, or the p110 δ -specific inhibitor IC87114. Cytokine secretion (IL-2, IL-10, IFN- γ) in the supernatant was measured after 24 hours [1] [2].
- **Key Findings:** **ETP-46321** potently inhibited cytokine secretion from naive T cells. In a **collagen-induced arthritis (CIA)** model, therapeutic administration of **ETP-46321** significantly reduced clinical arthritis symptoms, antigen-specific antibody responses, and pro-inflammatory cytokine levels like IL-17A and IFN- γ [1] [2].

2. PI3K Pathway Modulation in Cancer Models

- **Experimental Protocol:** The inhibitory effect on the PI3K pathway was measured by treating the U2OS osteosarcoma cell line with **ETP-46321** and assessing the phosphorylation status of Akt (at Ser473) via Western blot [3] [5].
- **Key Findings:** **ETP-46321** inhibited the phosphorylation of Akt with an IC₅₀ of **8.3 nM** in U2OS cells [3] [5]. In a genetically engineered mouse model of lung cancer driven by a K-Ras^{G12V} mutation, oral administration of **ETP-46321** (50 mg/kg) resulted in **significant tumor growth inhibition** [3].

A66: p110 α -Specific Inhibition in Cancer and Immunity

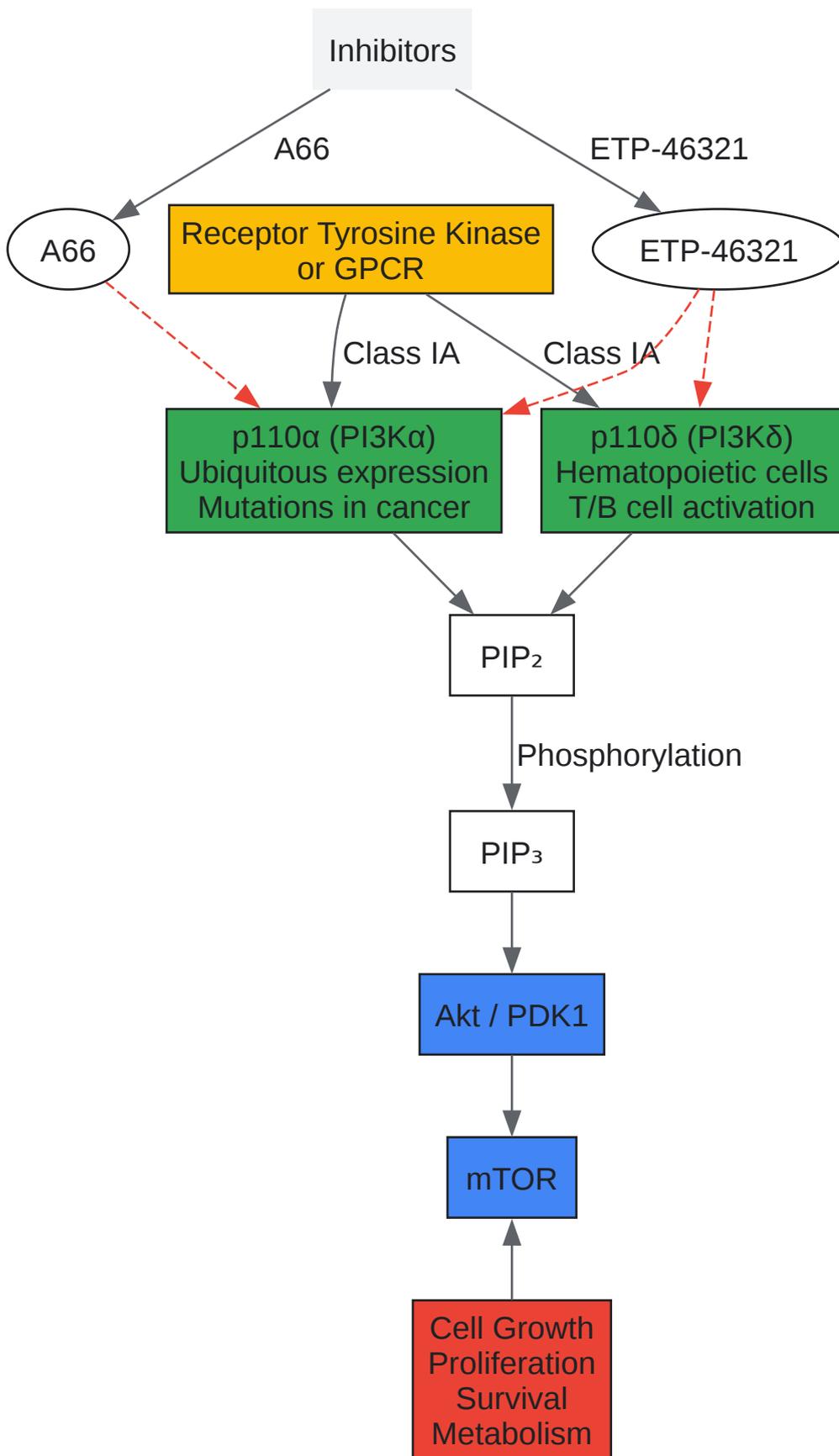
1. Use in Cancer Research

- **Experimental Protocol:** A66 was tested on cancer cell lines harboring the PIK3CA H1047R mutation. Its high specificity was confirmed by screening against a panel of 200 other protein kinases at a concentration of 10 μ M, where it showed no significant off-target activity [4].
- **Key Findings:** A66 is a highly specific tool for probing p110 α -dependent signaling. It demonstrated potent activity against not only wild-type p110 α but also the common oncogenic mutants E545K and H1047R [4].

2. Application in Dissecting Immune Cell Signaling

- **Experimental Protocol:** In studies comparing PI3K inhibitors, A66 was used to delineate the role of p110 α in T cell activation. Its effect was consistently less pronounced than that of p110 δ -specific inhibitors in blocking cytokine production from T cells, highlighting the non-redundant roles of p110 isoforms [1].

The following diagram illustrates the PI3K signaling pathway and the distinct roles of p110 α and p110 δ , which are targeted by A66 and **ETP-46321**, respectively.



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Research Implications Summary

Your choice between **ETP-46321** and A66 should be guided by your specific research question:

- **Choose ETP-46321 if:** Your research involves **autoimmune conditions** like rheumatoid arthritis, where simultaneous inhibition of both p110 α and p110 δ in T cells produces a strong therapeutic effect [1] [2]. It is also suitable for certain **oncogenic contexts**, leveraging its dual action and favorable oral bioavailability [3] [5].
- **Choose A66 if:** Your goal is to **precisely dissect the function of the p110 α isoform** without confounding effects from p110 δ inhibition. Its extreme selectivity makes it ideal for mechanistic studies in both cancer (especially PIK3CA-mutant) and immunology [4].

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